molecular formula C7H8N2O3 B13622097 methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No.: B13622097
M. Wt: 168.15 g/mol
InChI Key: WXTSURUCARVKHR-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate (CAS: [151490-40-3]) is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a keto-ester moiety at the 3-position. Pyrazole derivatives are widely studied for their stability, aromaticity, and applications in pharmaceuticals and agrochemicals. This compound’s structure enables diverse reactivity, including nucleophilic attacks at the keto group and participation in cycloaddition reactions due to the pyrazole’s electron-rich nature .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-(1-methylpyrazol-3-yl)-2-oxoacetate

InChI

InChI=1S/C7H8N2O3/c1-9-4-3-5(8-9)6(10)7(11)12-2/h3-4H,1-2H3

InChI Key

WXTSURUCARVKHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis and N1-Methylation

A common starting material is 1-methyl-1H-pyrazole-3-carboxaldehyde or related pyrazole derivatives. The methyl group at N1 is typically introduced by methylation of the pyrazole nitrogen using methylating agents under controlled conditions.

  • Example: The condensation of diethyl butynedioate with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which can be further brominated and transformed into various derivatives.

Formation of the 2-Oxoacetate Moiety

The 2-oxoacetate group can be introduced via esterification or direct acylation reactions. Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate synthesis involves brominated pyrazole intermediates, which can be functionalized to the target ester.

  • Industrial synthesis optimizes reaction parameters such as temperature, reactant concentration, and pressure to maximize yield and reduce byproducts. Techniques like continuous flow reactors enhance scalability and efficiency.

Representative Synthetic Route

A representative synthetic route based on literature and patent data includes:

Step Reaction Conditions Notes
1 Condensation of diethyl butynedioate with methylhydrazine Room temperature to mild heating Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination using tribromooxyphosphorus Controlled temperature, inert atmosphere Produces ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis of ester to acid Alkali hydrolysis, aqueous conditions Yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Substitution with tert-butyl alcohol and dimethyl azidophosphate Mild heating Forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Hydrolysis of carbamate in trifluoroacetic acid Acidic conditions Produces 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate
6 Introduction of oxoacetate group Esterification or acylation with methyl oxalyl derivatives Final step to obtain methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Alternative Methods and Reaction Conditions

  • Use of potassium tert-butylate in methanol and 1,2-dimethoxyethane under inert atmosphere at temperatures from -50°C to 80°C for 1.5 hours has been reported for related pyrazolyl acetonitriles, which can be precursors or analogs in synthesis.
  • Purification often involves extraction, washing with aqueous sodium bicarbonate or sodium chloride solutions, and drying over magnesium sulfate, followed by chromatographic techniques.
  • Crystallization and drying protocols are critical for obtaining pure solid products, with temperatures carefully controlled between 0°C to 55°C during various stages.

Data Table: Summary of Key Reagents and Conditions

Reagent/Intermediate Role Typical Conditions Reference
Diethyl butynedioate Starting material for pyrazole ring formation Room temp to mild heating
Methylhydrazine Reactant for pyrazole synthesis Room temp to mild heating
Tribromooxyphosphorus Bromination agent Controlled temp, inert atmosphere
Potassium tert-butylate Base for nucleophilic substitution -50°C to 80°C, inert atmosphere
Methyl oxalyl derivatives Acylation/esterification agent Mild heating, solvent dependent Inferred
Sodium bicarbonate solution Washing agent Aqueous, room temp
Magnesium sulfate Drying agent Room temp

Analytical and Purification Techniques

  • Organic layers are separated and washed multiple times with deionized water and aqueous sodium bicarbonate to remove impurities.
  • Concentration under reduced pressure at 50°C to 110°C is employed to isolate intermediates.
  • Final products are often crystallized by cooling solutions from 55°C to 0°C and filtered, washed with solvents like toluene, and dried under air at 40°C to 45°C for extended periods (15-20 hours).
  • Chromatographic purification using silica gel with solvent gradients (e.g., heptane/ethyl acetate) is commonly used for intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes like cyclooxygenase (COX) in inflammatory pathways or target specific proteins in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyrazole vs. Indole Derivatives
  • Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: [151490-40-3])
    • The indole ring introduces a six-membered aromatic system with one nitrogen atom, contrasting with the five-membered pyrazole (two adjacent nitrogen atoms).
    • Impact : Indole derivatives often exhibit stronger π-π stacking interactions in biological systems, enhancing binding to proteins. However, pyrazoles are more resistant to metabolic oxidation due to their aromatic stability .
(b) Dihydropyrazole Derivatives
  • Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS: [115975-57-0])
    • The dihydro-pyrazole core lacks full aromaticity, reducing stability but increasing reactivity toward electrophiles.
    • Impact : Lower thermal stability (e.g., decomposition at 150–200°C) compared to the fully aromatic pyrazole in the target compound .

Substituent Effects

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS: [5180-78-9])

    • The methoxy group on the phenyl ring donates electrons via resonance, increasing electron density at the keto group.
    • Impact : Enhanced nucleophilic reactivity at the keto position compared to the target compound’s pyrazole, which balances electron donation (methyl) and withdrawal (keto) .
  • Methyl 2-(3-bromophenyl)-2-oxoacetate (CAS: [20201-26-7])

    • Bromine’s electron-withdrawing effect reduces electron density, making the keto group less reactive toward nucleophiles.
    • Impact : Lower solubility in polar solvents compared to the pyrazole derivative .
(b) Hydrogen-Bonding Substituents
  • Methyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS: [34073-46-6])
    • The hydroxyl group enables hydrogen bonding, increasing aqueous solubility (logP ~1.2) but reducing lipid membrane permeability.
    • Impact : The target compound’s methyl group on pyrazole results in higher lipophilicity (predicted logP ~1.8), favoring blood-brain barrier penetration .

Data Table: Key Properties of Methyl 2-(1-Methyl-1H-pyrazol-3-yl)-2-oxoacetate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight logP (Predicted) Biological Activity (Example)
This compound [151490-40-3] C₇H₈N₂O₃ 168.15 1.8 Intermediate for agrochemicals
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate [151490-40-3] C₁₂H₁₁NO₃ 217.22 2.1 Antifungal (EC₅₀ = 1.5 µg/mL)
Methyl 2-(4-methoxyphenyl)-2-oxoacetate [5180-78-9] C₁₀H₁₀O₄ 194.18 1.5 Synthetic intermediate
Methyl 2-(2-hydroxyphenyl)-2-oxoacetate [34073-46-6] C₉H₈O₄ 180.16 1.2 Antioxidant (IC₅₀ = 20 µM)

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